REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[OH2:7]>>[CH3:1][C:2]1([CH3:6])[NH:4][CH2:3][C:2]([CH3:6])([CH3:1])[NH:4][C:3]1=[O:7]
|
Name
|
2,methyl-1,2-diaminopropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction product recovered
|
Type
|
DISSOLUTION
|
Details
|
When dissolved in acetone
|
Type
|
CUSTOM
|
Details
|
recrystallized it
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(NC(CN1)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |